molecular formula C9H9NO3 B589981 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 CAS No. 1623019-52-2

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

Cat. No.: B589981
CAS No.: 1623019-52-2
M. Wt: 183.199
InChI Key: JGSUNMCABQUBOY-NMRLXUNGSA-N
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Description

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated analog of a compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in experimental settings. This compound is particularly useful in studies involving metabolic pathways and the effects of tobacco-specific carcinogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium into the parent compound, 1-(3-Pyridyl)-1-butanone-4-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of deuterated solvents and reagents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:

    Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.

    Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.

    Industry: In the development of new materials and compounds with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4): Another deuterated analog used in similar research applications.

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific carcinogen studied for its role in lung cancer.

Uniqueness

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its specific deuterium labeling, which enhances its stability and traceability in experimental settings. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and the effects of carcinogens.

Properties

CAS No.

1623019-52-2

Molecular Formula

C9H9NO3

Molecular Weight

183.199

IUPAC Name

4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid

InChI

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D

InChI Key

JGSUNMCABQUBOY-NMRLXUNGSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Synonyms

4-Oxo-4-(3-pyridyl)butyric Acid-d4;  γ-Oxo-3-pyridinebutanoic Acid-d4;  4-(3-Pyridyl)-4-oxobutyric Acid-d4;  4-Oxo-4-(3-pyridyl)butanoic Acid-d4; 

Origin of Product

United States

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